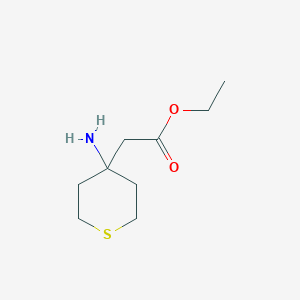
1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes It features a bromomethyl group, a sec-butoxy group, and a methyl group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclohexanol.
Bromination: The hydroxyl group of 3-methylcyclohexanol is converted to a bromomethyl group using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Etherification: The bromomethyl intermediate is then reacted with sec-butyl alcohol in the presence of a base such as sodium hydride (NaH) to form the sec-butoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds.
Medicine: May serve as a precursor for pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The sec-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-1-(methoxy)-3-methylcyclohexane: Similar structure but with a methoxy group instead of a sec-butoxy group.
1-(Chloromethyl)-1-(sec-butoxy)-3-methylcyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-(sec-butoxy)-4-methylcyclohexane: Similar structure but with the methyl group at the 4-position instead of the 3-position.
Uniqueness
1-(Bromomethyl)-1-(sec-butoxy)-3-methylcyclohexane is unique due to the combination of its bromomethyl and sec-butoxy groups, which provide distinct reactivity and steric properties
Propiedades
Fórmula molecular |
C12H23BrO |
|---|---|
Peso molecular |
263.21 g/mol |
Nombre IUPAC |
1-(bromomethyl)-1-butan-2-yloxy-3-methylcyclohexane |
InChI |
InChI=1S/C12H23BrO/c1-4-11(3)14-12(9-13)7-5-6-10(2)8-12/h10-11H,4-9H2,1-3H3 |
Clave InChI |
OIBUDGGIHNMSTR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC1(CCCC(C1)C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


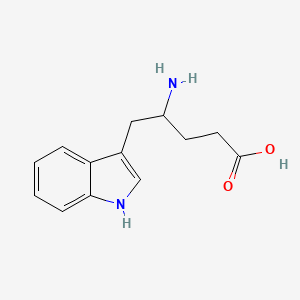
![Isoxazolo[5,4-d]-pyrimidone](/img/structure/B13547007.png)
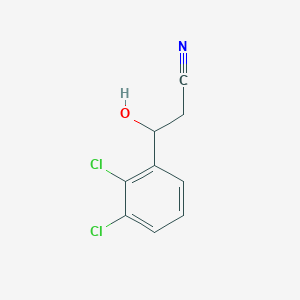
![1-[5-(pyridin-2-yl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13547020.png)
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
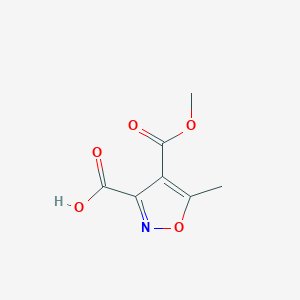
![3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13547039.png)
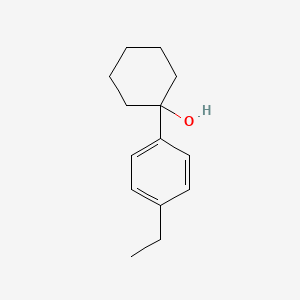
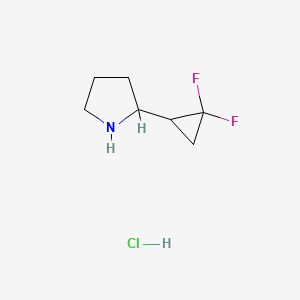
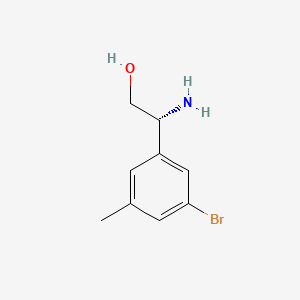
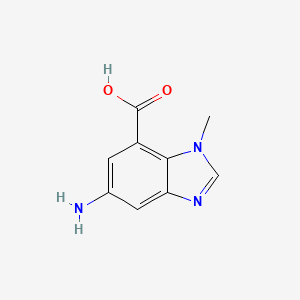
![4-[(oxolan-2-yl)methoxy]cyclohexan-1-amine,Mixtureofdiastereomers](/img/structure/B13547062.png)
![3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13547070.png)
